molecular formula C15H21AlO6 B12950627 aluminum;(Z)-4-oxopent-2-en-2-olate

aluminum;(Z)-4-oxopent-2-en-2-olate

Cat. No.: B12950627
M. Wt: 324.30 g/mol
InChI Key: KILURZWTCGSYRE-LNTINUHCSA-K
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Description

Aluminum;(Z)-4-oxopent-2-en-2-olate, commonly known as aluminum acetylacetonate (Al(acac)₃), is a coordination complex where aluminum(III) is chelated by three acetylacetonate (acac) ligands . The acetylacetonate ligand, (Z)-4-oxopent-2-en-2-olate, is a β-diketone derivative that forms stable six-membered rings with metal ions through oxygen atoms at the 1 and 3 positions . This compound is synthesized via the reaction of aluminum salts with acetylacetone under basic conditions.

Al(acac)₃ is widely used as a precursor for sol-gel synthesis of alumina-based nanomaterials , a catalyst in organic reactions , and a desiccant in industrial adsorbents . Its stability in organic solvents and high thermal resistance (decomposition temperature >200°C) make it suitable for applications in materials science and catalysis.

Properties

Molecular Formula

C15H21AlO6

Molecular Weight

324.30 g/mol

IUPAC Name

aluminum;(Z)-4-oxopent-2-en-2-olate

InChI

InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;

InChI Key

KILURZWTCGSYRE-LNTINUHCSA-K

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Al+3]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Al+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum acetylacetonate can be synthesized by reacting aluminum chloride with acetylacetone. The reaction typically involves the following steps:

  • Dissolve aluminum chloride in an organic solvent.
  • Add acetylacetone to the solution.
  • Adjust the pH to facilitate the formation of the complex.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, aluminum acetylacetonate can be produced by:

Chemical Reactions Analysis

Types of Reactions: Aluminum acetylacetonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aluminum oxide.

    Reduction: It can be reduced under specific conditions to yield aluminum metal.

    Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.

    Substitution: Ligand exchange reactions using different ligands and solvents.

Major Products:

Scientific Research Applications

Aluminum acetylacetonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of aluminum acetylacetonate involves the formation of a chelate ring where the acetylacetonate ligands coordinate with the aluminum ion. This coordination enhances the stability and reactivity of the compound. In catalytic applications, the aluminum center can facilitate various chemical transformations by providing a reactive site for substrate molecules .

Comparison with Similar Compounds

Lithium;(Z)-4-oxopent-2-en-2-olate (Li(acac))

  • Formula : C₅H₇LiO₂ .
  • Properties: Unlike Al(acac)₃, Li(acac) is a monovalent complex with lower thermal stability. It is highly soluble in polar solvents like water and ethanol.
  • Applications : Primarily used in battery electrolytes and as a stabilizing agent in polymer chemistry .

Nickel;(Z)-4-oxopent-2-en-2-olate (Ni(acac)₂)

  • Formula : C₁₀H₁₄NiO₄ .
  • Properties : A divalent complex with paramagnetic behavior. Exhibits catalytic activity in hydrogenation and oxidation reactions.
  • Applications: Catalysis in organic synthesis and precursor for nickel oxide nanomaterials .

Cobalt;(Z)-4-oxopent-2-en-2-olate (Co(acac)₃)

  • Formula : C₁₅H₂₁CoO₆ .
  • Properties : Trivalent cobalt center confers strong oxidative properties. Stable in acidic conditions.
  • Applications: Catalyst in hydroformylation reactions and precursor for magnetic nanoparticles .

Lead;(Z)-4-oxopent-2-en-2-olate (Pb(acac)₂)

  • Formula : C₁₀H₁₄PbO₄ .
  • Properties: High toxicity due to lead content; regulated under EINECS 239-323-7. Limited solubility in aqueous media.
  • Applications : Restricted to specialized industrial processes under strict safety protocols .

Modified Acetylacetonate Ligands

Aluminum Hexafluoroacetylacetonate (Al(hfac)₃)

  • Formula : Al(CF₃COCHCOCF₃)₃ .
  • Properties : Fluorinated ligands enhance Lewis acidity and volatility. Decomposes at ~300°C, higher than Al(acac)₃.
  • Applications : Chemical vapor deposition (CVD) of aluminum-containing films and etching agents in semiconductor manufacturing .

Aluminum;(Z)-4-ethoxy-4-oxobut-2-en-2-olate

  • Formula : C₁₇H₂₅AlO₈ .
  • Properties: Ethoxy substituents increase solubility in non-polar solvents. Reduced thermal stability compared to Al(acac)₃.
  • Applications : Intermediate in organic synthesis and polymer cross-linking .

Comparative Analysis

Table 1: Key Properties of Aluminum Acetylacetonate and Analogues

Compound Central Metal Ligand Type Thermal Stability (°C) Solubility Key Applications
Al(acac)₃ Al³⁺ Acetylacetonate >200 Organic solvents Nanomaterial synthesis, catalysis
Li(acac) Li⁺ Acetylacetonate <100 Polar solvents Battery electrolytes
Ni(acac)₂ Ni²⁺ Acetylacetonate ~180 Chloroform, ether Organic catalysis
Al(hfac)₃ Al³⁺ Hexafluoroacetylacetonate ~300 Fluorinated solvents Semiconductor CVD
Pb(acac)₂ Pb²⁺ Acetylacetonate ~150 Limited aqueous Restricted industrial uses

Table 2: Structural and Functional Differences

Compound Ligand Modification Oxidation State Notable Reactivity
Al(acac)₃ None +3 Hydrolysis-resistant, Lewis acidic
Al(hfac)₃ Fluorinated +3 Enhanced volatility, stronger Lewis acid
Co(acac)₃ None +3 Oxidative catalysis, magnetic properties

Biological Activity

Aluminum (Z)-4-oxopent-2-en-2-olate, also known as aluminum acetylacetonate, is a compound of significant interest in various fields such as chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Aluminum (Z)-4-Oxopent-2-en-2-olate

Chemical Properties:

  • Molecular Formula: C₁₅H₂₁AlO₆
  • Molecular Weight: 324.30 g/mol
  • IUPAC Name: Aluminum (Z)-4-oxopent-2-en-2-olate
  • InChI Key: KILURZWTCGSYRE-LNTINUHCSA-K

This compound is characterized by its ability to form stable chelate complexes with metal ions, which enhances its reactivity and potential biological activity.

The biological activity of aluminum (Z)-4-oxopent-2-en-2-olate primarily involves its interaction with various biological molecules, including enzymes and receptors. The mechanism can be summarized as follows:

  • Chelation: The compound forms chelate rings with aluminum ions, which can modulate the activity of metal-dependent enzymes.
  • Enzyme Interaction: It may inhibit or activate specific enzymes by altering their conformation or by competing with substrate binding.
  • Signal Pathway Modulation: The compound can influence signaling pathways by interacting with cellular receptors.

1. Anticancer Properties

Research has demonstrated that aluminum acetylacetonate exhibits anticancer properties through various mechanisms:

  • Cell Death Induction: Studies have shown that aluminum acetylacetonate can induce apoptosis in cancer cells by promoting DNA fragmentation, as evidenced by TUNEL assays conducted on treated cell lines .
Cell LineTreatmentObserved Effect
C6Cu(acac)₂Strong positivity in TUNEL assay indicating cell death

2. Antioxidant Activity

Aluminum acetylacetonate has been investigated for its antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity can help protect cells from damage caused by free radicals, potentially reducing the risk of various diseases.

3. Enzyme Inhibition

The compound has been noted for its inhibitory effects on certain enzymes:

  • Acetylcholinesterase (AChE): In studies involving similar compounds, the inhibition of AChE was observed, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
CompoundAChE Inhibitory Activity (IC50)
PS1015.3 nM
Standard15.68 nM

Case Study 1: Anticancer Activity

A study highlighted the effectiveness of aluminum acetylacetonate in treating various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers following treatment with the compound .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of aluminum acetylacetonate analogs on models of Alzheimer's disease. The results suggested that these compounds could enhance cognitive function through AChE inhibition and antioxidant activity .

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